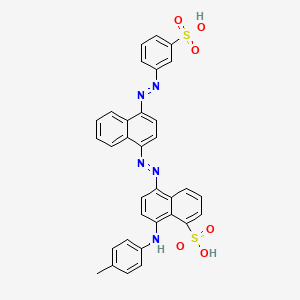
Acid Blue 120 parent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 120 parent is a dye.
Wissenschaftliche Forschungsanwendungen
Textile Industry
Acid Blue 120 is predominantly used in the textile industry for dyeing various fibers:
- Wool and Silk Dyeing : It is particularly effective for dyeing wool and silk fabrics, providing a rich blue hue that is both bright and durable. The dye's affinity for protein fibers allows for deep penetration and vibrant coloration .
- Polyamide Fibers : The dye is also suitable for polyamide fibers, commonly found in nylon products. Its application ensures that these materials retain their color even after multiple washes .
Environmental Research
Recent studies have focused on the biodegradation of Acid Blue 120 and its environmental impact:
- Biodegradation Studies : Research has demonstrated that specific microorganisms can effectively degrade Acid Blue 120. For example, a study isolated bacteria capable of breaking down azo dyes, highlighting the potential for bioremediation strategies in polluted environments .
- Adsorption Techniques : Investigations into adsorption methods have shown that materials like Na-Bentonite can be used to remove Acid Blue 120 from wastewater. Factors such as pH, contact time, and initial dye concentration significantly influence the adsorption capacity .
Health Effects Assessment
The health implications of synthetic dyes like Acid Blue 120 have been the subject of various studies:
- Tissue Coloration : Case studies have reported instances of blue coloration in tissues related to exposure to food dyes, including those similar to Acid Blue 120. These findings raise concerns about potential health risks associated with prolonged exposure to synthetic dyes in food products .
- Neurobehavioral Effects : Systematic reviews have assessed the neurobehavioral effects of food dyes on children, indicating a need for careful regulation and monitoring of synthetic dye consumption in vulnerable populations .
Table 1: Applications of Acid Blue 120
| Application Area | Specific Use | Notes |
|---|---|---|
| Textile Industry | Dyeing wool and silk | Provides vibrant coloration |
| Dyeing polyamide fibers | Retains color after washing | |
| Environmental Science | Biodegradation | Microorganisms can degrade the dye |
| Adsorption from wastewater | Effective removal using Na-Bentonite | |
| Health Assessments | Tissue coloration | Potential risks from synthetic dye exposure |
| Neurobehavioral studies | Impact on children’s health |
Case Study 1: Bioremediation of Azo Dyes
A study conducted on microbial consortia showed significant promise in degrading Acid Blue 120. The research highlighted that specific bacterial strains could reduce dye concentration effectively over a defined period, suggesting a viable method for treating contaminated water bodies.
Case Study 2: Health Effects Evaluation
Research evaluating the health effects of synthetic dyes found correlations between high consumption rates of food products containing dyes like Acid Blue 120 and adverse health outcomes in children. This emphasizes the need for regulatory scrutiny regarding food additives.
Eigenschaften
CAS-Nummer |
25305-91-3 |
|---|---|
Molekularformel |
C33H25N5O6S2 |
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
InChI-Schlüssel |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
25305-91-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















